molecular formula C11H10N4O B2850830 N-(Cyanomethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide CAS No. 2249408-14-6

N-(Cyanomethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B2850830
CAS No.: 2249408-14-6
M. Wt: 214.228
InChI Key: POTYYARHRAJKBJ-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of both cyano and carboxamide functional groups in the molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves the reaction of 2-cyanoacetamide with 2-chloro-6-methylpyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the cyanoacetamide attacks the chloro-substituted pyridine to form the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound often involve the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the formation of the desired product. Common reagents used in the industrial synthesis include sodium hydride or potassium carbonate as bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Cyanomethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The imidazo[1,2-a]pyridine ring system can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyanophenyl)pyridine-2-carboxamide
  • 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • 4-Amino-2-(methylsulfanyl)-5-oxo-N-phenyl-5H-pyrrole-3-carboxamide

Uniqueness

N-(Cyanomethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of both cyano and carboxamide functional groups. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

N-(cyanomethyl)-6-methylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-8-2-3-10-14-9(7-15(10)6-8)11(16)13-5-4-12/h2-3,6-7H,5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTYYARHRAJKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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